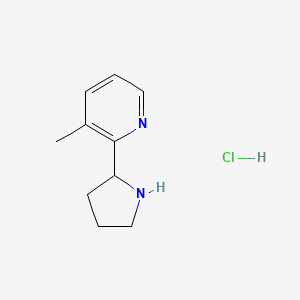

3-Methyl-2-(pyrrolidin-2-yl)pyridine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

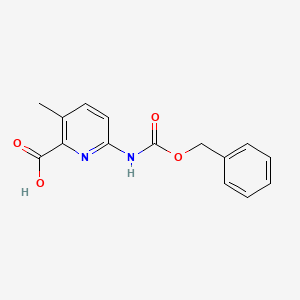

3-Methyl-2-(pyrrolidin-2-yl)pyridine hydrochloride is a compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound is a major metabolite of nicotine in the brain .

Synthesis Analysis

The synthesis of compounds with a pyrrolidine ring can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, while the second involves the functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Molecular Structure Analysis

The molecular formula of this compound is C10H14N2 . The molecular weight is 162.2316 . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The pyrrolidine ring in the compound contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Scientific Research Applications

Polar [3+2] Cycloaddition

Pyrrolidines, including compounds like 3-Methyl-2-(pyrrolidin-2-yl)pyridine hydrochloride, are crucial in the synthesis of complex organic molecules. They participate in polar [3+2] cycloaddition reactions, which are essential for creating heterocyclic compounds with significant biological activities. These reactions can proceed under mild conditions, offering a versatile route to synthesize pyrrolidine derivatives used in medicine, dyes, and agrochemical substances (Żmigrodzka et al., 2022).

Complexes of Pyridine Derivatives

The study of pyridine derivatives, including this compound, extends to their interaction with metals, forming complexes with unique properties. These complexes have been analyzed through multinuclear NMR spectroscopy, offering insights into the molecular structure and potential applications in catalysis and material science (Tessier & Rochon, 1999).

Optically Active Ligands

Research into optically active ligands has led to the development of novel pyridine and pyrrolidine derivatives. These compounds serve as chiral ligands in asymmetric synthesis, a crucial area in the production of enantiomerically pure pharmaceuticals. The synthesis of these ligands involves the strategic manipulation of pyridine and pyrrolidine units to create complex molecules with specific chiral centers (Kowalczyk & Skarżewski, 2005).

Cathinone Derivatives Identification

While focusing on the broader scope of pyrrolidine derivatives, studies have identified and characterized novel cathinone derivatives. This research is pivotal for forensic science, contributing to the understanding and detection of synthetic cathinones in legal contexts. The identification process involves advanced spectroscopic techniques, showcasing the versatility of pyrrolidine compounds in scientific research (Nycz et al., 2016).

Corrosion Inhibition

Pyridine and pyrrolidine derivatives have been evaluated for their potential as corrosion inhibitors, particularly for steel in acidic environments. The effectiveness of these compounds highlights their industrial applications, where they can protect materials from corrosion, extending the lifespan of metal components (Bouklah et al., 2005).

Structural and Physical Studies

Further studies into the structural and physical properties of N-substituted pyridinones, related to the core structure of this compound, provide insights into their molecular configurations. These investigations contribute to the development of new drugs and materials with optimized properties (Nelson et al., 1988).

Mechanism of Action

properties

IUPAC Name |

3-methyl-2-pyrrolidin-2-ylpyridine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2.ClH/c1-8-4-2-7-12-10(8)9-5-3-6-11-9;/h2,4,7,9,11H,3,5-6H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRPBYXFOTAZFGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)C2CCCN2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-tert-butyl-N-(2-methylpropyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2664186.png)

![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2664187.png)

![Pyrimidine, 2-[(difluoromethyl)thio]-](/img/structure/B2664192.png)

![2-[2-(3,5-dimethylpyrazol-1-yl)-4-methyl-6-oxopyrimidin-1-yl]-N-naphthalen-1-ylacetamide](/img/structure/B2664193.png)

![N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide](/img/structure/B2664194.png)

![N-(1-Aminospiro[3.3]heptan-3-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide;hydrochloride](/img/structure/B2664195.png)

![2-[6-[(4-benzylpiperazin-1-yl)methyl]-4-oxopyran-3-yl]oxy-N-prop-2-enylacetamide](/img/structure/B2664197.png)

![5-Chloro-2-[(prop-2-yn-1-yl)amino]benzonitrile](/img/structure/B2664200.png)

![2-(2-fluorobenzyl)-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2664202.png)